![molecular formula C14H8Cl2F3NO4 B14509884 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene CAS No. 64041-86-7](/img/structure/B14509884.png)
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene is a complex organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene typically involves multiple steps. One common method starts with the nitration of 1,3-dichlorobenzene to produce 2,4-dichloro-1-nitrobenzene . This intermediate is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as ammonia or methoxide, leading to the formation of aniline or anisole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or hydrogenation.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia, methoxide, and aqueous base are common reagents used in these reactions.
Reduction: Iron powder and hydrogen gas are typical reducing agents.
Oxidation: Various oxidizing agents can be employed depending on the desired product.
Major Products Formed
Aniline Derivatives: Formed by nucleophilic substitution with ammonia.
Anisole Derivatives: Formed by nucleophilic substitution with methoxide.
Amino Compounds: Formed by the reduction of the nitro group.
Applications De Recherche Scientifique
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to produce various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-nitrobenzene
- 1,4-Dichloro-2-nitrobenzene
- 4-Chloro-2-nitroaniline
- 4-Chloro-2-nitrophenol
- 4-Chloro-2-nitroanisole
Uniqueness
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties and potential applications compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
64041-86-7 |
|---|---|
Formule moléculaire |
C14H8Cl2F3NO4 |
Poids moléculaire |
382.1 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-1-nitro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C14H8Cl2F3NO4/c15-8-1-4-12(10(16)5-8)24-9-2-3-11(20(21)22)13(6-9)23-7-14(17,18)19/h1-6H,7H2 |
Clé InChI |
VTKOBJTWJOWQGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

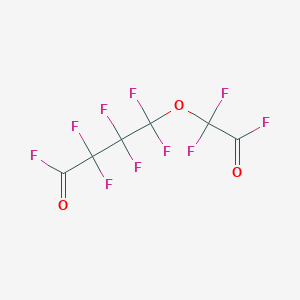
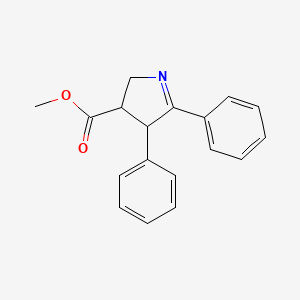
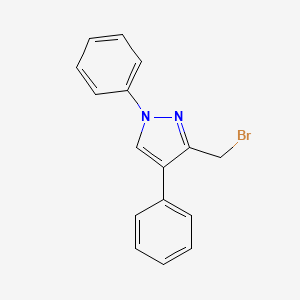
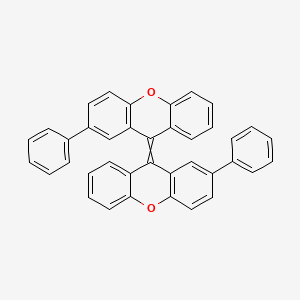
![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
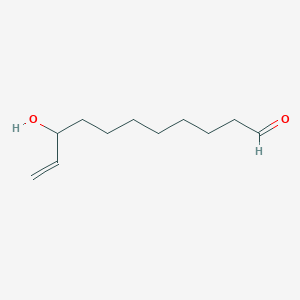

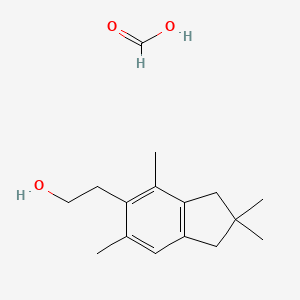
![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)
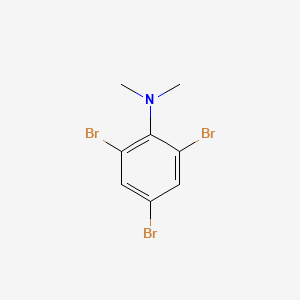

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
